An In-Depth Technical Guide to O,alpha-Dimethyl-L-tyrosine: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to O,alpha-Dimethyl-L-tyrosine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,alpha-dimethyl-L-tyrosine, a structurally modified analog of the amino acid L-tyrosine, represents a molecule of significant interest in the realms of neurochemistry and medicinal chemistry. Characterized by the methylation of both the phenolic hydroxyl group (O-methylation) and the alpha-carbon (α-methylation), this compound exhibits unique chemical properties and biological activities that distinguish it from its parent molecule. This technical guide provides a comprehensive overview of O,alpha-dimethyl-L-tyrosine, detailing its chemical structure, physicochemical properties, synthesis methodologies, and known biological effects, with a particular focus on its role as a potential modulator of catecholamine biosynthesis.
Chemical Identity and Physicochemical Properties
O,alpha-dimethyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a derivative of L-tyrosine. The addition of a methyl group to the phenolic oxygen and another to the alpha-carbon significantly alters its steric and electronic properties compared to L-tyrosine.[1] These modifications can influence its metabolic stability, membrane permeability, and interaction with biological targets.[1]
Table 1: Physicochemical Properties of O,alpha-dimethyl-L-tyrosine
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | [2] |
| CAS Number | 65555-88-6 | [2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2] |
| Molecular Weight | 209.25 g/mol | [2] |
| Melting Point | Approximately 200°C | [1] |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) | [1] |
| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents. | [1] |
Synthesis of O,alpha-dimethyl-L-tyrosine
Representative Synthetic Protocol:
This protocol is a two-stage process involving the protection of the amino and carboxyl groups, followed by sequential methylation and deprotection.
Stage 1: Protection of L-tyrosine The rationale behind the initial protection of the amino and carboxyl groups is to prevent unwanted side reactions during the methylation steps. The choice of protecting groups is critical; they must be stable under the conditions of methylation and easily removable without affecting the newly introduced methyl groups.
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Step 1.1: Esterification of the Carboxyl Group. L-tyrosine is first converted to its methyl ester to protect the carboxylic acid functionality. A common method is the Fischer-Speier esterification.
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Step 1.2: Protection of the Amino Group. The amino group of the L-tyrosine methyl ester is then protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent N-methylation.
Stage 2: Sequential Methylation and Deprotection
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Step 2.1: O-Methylation of the Phenolic Hydroxyl Group. The protected L-tyrosine derivative is then subjected to O-methylation. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity for attack on the methylating agent.
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Step 2.2: α-Methylation of the Alpha-Carbon. Following O-methylation, the α-carbon is methylated. This is a more complex step and can be achieved through various methods, often involving the formation of an enolate or an equivalent nucleophile at the α-position, which then reacts with a methylating agent.
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Step 2.3: Deprotection. The final step involves the removal of the protecting groups from the amino and carboxyl functionalities to yield O,alpha-dimethyl-L-tyrosine. This is typically achieved by acid-catalyzed hydrolysis.[3]
Experimental Workflow for Synthesis
Caption: Inhibition of Tyrosine Hydroxylase by O,alpha-dimethyl-L-tyrosine.
Antioxidant Properties
Phenolic compounds are known for their antioxidant properties, and derivatives of tyrosine are no exception. [4]O,alpha-dimethyl-L-tyrosine has been reported to possess antioxidant activity. [5]This activity is likely attributed to the ability of the phenolic ring to donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. While the O-methylation may modulate this activity compared to the free hydroxyl group in L-tyrosine, the overall structure still retains the capacity to participate in redox reactions.
Experimental Protocol for Antioxidant Activity Assessment (DPPH Assay - A General Method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.
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Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. The concentration is adjusted so that the absorbance at its maximum wavelength (around 517 nm) is within a suitable range (typically 0.8-1.2).
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Sample Preparation: A series of concentrations of O,alpha-dimethyl-L-tyrosine are prepared in methanol.
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Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH using a spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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IC50 Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC50) is determined by plotting the percentage of inhibition against the concentration of the sample.
Applications in Research and Drug Discovery
The unique properties of O,alpha-dimethyl-L-tyrosine make it a valuable tool in several areas of research and development:
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Neuroscience Research: As an inhibitor of catecholamine synthesis, it can be used to investigate the roles of dopamine and norepinephrine in various neurological processes, including mood, cognition, and motor control. [6]It can also be a useful tool in animal models of diseases where catecholamine dysregulation is implicated, such as Parkinson's disease and certain psychiatric disorders. [7]* Drug Development: It can serve as a lead compound or a scaffold for the development of novel therapeutics targeting the catecholaminergic system. [8]Its modified structure may offer advantages in terms of bioavailability and metabolic stability compared to simpler tyrosine analogs.
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Biochemical Research: O,alpha-dimethyl-L-tyrosine can be used as a probe to study the structure and function of tyrosine hydroxylase and other enzymes involved in amino acid metabolism. [6]
Safety and Handling
O,alpha-dimethyl-L-tyrosine is classified as harmful if swallowed and may cause skin irritation. [5]Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
References
Sources
- 1. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]
- 2. (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid 95% | CAS: 65555-88-6 | AChemBlock [achemblock.com]
- 3. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]
- 4. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 7. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 8. CN104193638A - Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S)-2',6'-dimethyl tyrosine, and derivative - Google Patents [patents.google.com]
